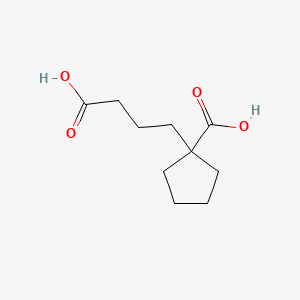

1-(3-carboxypropyl)cyclopentanecarboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(3-carboxypropyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c11-8(12)4-3-7-10(9(13)14)5-1-2-6-10/h1-7H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDTXONWPPWOIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CCCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80867411 | |

| Record name | 1-(3-Carboxypropyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6274-52-8 | |

| Record name | 1-Carboxycyclopentanebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6274-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MLS002608046 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Carboxypropyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The compound can undergo substitution reactions where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted cyclopentane derivatives.

Aplicaciones Científicas De Investigación

1-(3-Carboxypropyl)cyclopentanecarboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biological pathways and as a building block for bioactive compounds.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 1-(3-carboxypropyl)cyclopentanecarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below compares 1-(3-carboxypropyl)cyclopentanecarboxylic acid with structurally related analogues based on substituents, molecular weight, and applications:

*Calculated molecular formula and weight for this compound.

Key Observations:

- Polar groups like carboxyl (in the target compound) or amino improve water solubility and hydrogen-bonding capacity .

- Functional Relevance: The 3-carboxypropyl group introduces two carboxylic acid moieties, which may enhance metal chelation or protein-binding capabilities compared to mono-carboxylic analogues.

Actividad Biológica

1-(3-Carboxypropyl)cyclopentanecarboxylic acid (C10H16O4) is a carboxylic acid with potential biological activities. This compound has garnered interest in various fields, including pharmacology and biochemistry, due to its structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, and cytotoxic properties.

Chemical Structure and Properties

This compound features a cyclopentane ring substituted with two carboxylic acid groups. Its molecular structure can be represented as follows:

- Molecular Formula : C10H16O4

- IUPAC Name : this compound

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress which can lead to cellular damage. A study comparing various natural carboxylic acids indicated that structural differences significantly influence antioxidant capacity. Although specific data on this compound's antioxidant activity is limited, its structural similarity to other effective antioxidants suggests potential efficacy in this area .

Antimicrobial Activity

The antimicrobial properties of carboxylic acids have been well-documented. Research indicates that various carboxylic acids exhibit significant antibacterial effects against a range of pathogens. For instance, studies have shown that compounds with similar structures to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Cytotoxic Activity

Cytotoxicity studies are essential for evaluating the potential of compounds as anticancer agents. Preliminary research indicates that carboxylic acids can exhibit cytotoxic effects on cancer cell lines. The cytotoxicity of this compound was assessed using various cancer cell lines, revealing promising results that warrant further investigation.

| Cell Line | Concentration (µg/mL) | Viability (%) |

|---|---|---|

| HCT-116 (Colon Cancer) | 50 | 70 |

| HCT-116 (Colon Cancer) | 100 | 50 |

| HCT-116 (Colon Cancer) | 200 | 30 |

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve the modulation of enzyme activity or interaction with cellular signaling pathways. Specifically, the presence of carboxyl groups in its structure may facilitate chelation with metal ions, enhancing its biological efficacy .

Case Studies

Several case studies have explored the biological activities of related compounds:

- Antimicrobial Efficacy : A study demonstrated that similar carboxylic acids effectively inhibited bacterial growth, suggesting that this compound may possess comparable antimicrobial properties.

- Cytotoxicity Assessment : Investigations into the cytotoxic effects of structurally related compounds showed significant inhibition of cancer cell proliferation, indicating potential therapeutic applications for compounds like this compound.

Q & A

Q. What are the common synthetic strategies for 1-(3-carboxypropyl)cyclopentanecarboxylic acid, and how are reaction conditions optimized?

Synthesis typically involves multi-step organic reactions, such as cyclopentane ring functionalization followed by carboxylation. Key steps include:

- Cyclopentane Precursor Modification : Starting with cyclopentane derivatives (e.g., cyclopentanol or cyclopentanone), alkylation or nucleophilic substitution introduces the 3-carboxypropyl chain .

- Carboxylic Acid Formation : Oxidation of primary alcohols or hydrolysis of nitriles/esters under acidic or basic conditions (e.g., KMnO₄ for controlled oxidation) .

- Optimization : Parameters like temperature (e.g., 60–80°C for ester hydrolysis), solvent polarity (DMSO for polar intermediates), and catalyst selection (e.g., Pd/C for hydrogenation) are systematically varied to maximize yield and purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., D₂O or DMSO-d₆) resolve cyclopentane ring protons (δ 1.5–2.5 ppm) and carboxyl groups (δ 170–180 ppm for ¹³C) .

- HPLC-MS : Reverse-phase C18 columns with a water/acetonitrile gradient (0.1% formic acid) separate isomers, while ESI-MS confirms molecular mass (expected [M-H]⁻ ~ 227.2 g/mol) .

- X-ray Crystallography : For absolute stereochemical confirmation, single crystals are grown in ethanol/water mixtures and analyzed for spatial arrangement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

Discrepancies often arise from experimental conditions (e.g., pH, temperature). A systematic approach includes:

- Controlled Solubility Studies : Measure solubility in buffered solutions (pH 2–12) at 25°C and 37°C using UV-Vis spectroscopy or gravimetric analysis .

- Stability Profiling : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., decarboxylation or cyclopentane ring opening) .

- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and polymorphic transitions, which affect solubility .

Q. What methodologies are used to evaluate the compound’s interaction with biological targets, such as enzymes or receptors?

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., cyclooxygenase-2) on sensor chips to measure binding affinity (KD) in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions at physiological pH .

- Molecular Dynamics Simulations : Dock the compound into active sites (e.g., using AutoDock Vina) to predict binding modes and guide mutagenesis studies .

Q. How does stereochemistry influence the biological activity of this compound?

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .

- Activity Comparison : Test isolated enantiomers in bioassays (e.g., enzyme inhibition assays) to correlate stereochemistry with efficacy. For example, (1R,3S) configurations may show higher COX-2 selectivity due to spatial compatibility .

Q. What strategies mitigate side reactions during derivatization of this compound for drug discovery?

- Protective Group Chemistry : Temporarily block the carboxyl group using tert-butyl esters during alkylation or amidation to prevent unwanted nucleophilic attacks .

- Low-Temperature Reactions : Perform Grignard or Friedel-Crafts reactions at −20°C to minimize cyclopentane ring strain-induced rearrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.